
N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as CPI-455, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CPI-455 is a potent inhibitor of the histone demethylase KDM5A, which is involved in the epigenetic regulation of gene expression.
作用机制
KDM5A is a histone demethylase that removes methyl groups from lysine 4 of histone H3, leading to the activation of gene expression. N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide binds to the active site of KDM5A and inhibits its demethylase activity, leading to the accumulation of methylated histone H3 and the repression of gene expression. This mechanism of action is selective for KDM5A and does not affect other histone demethylases.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has been shown to have potent antiproliferative effects on cancer cells in vitro and in vivo. In addition, N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In terms of toxicity, N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has been reported to have low toxicity in animal studies.
实验室实验的优点和局限性
One of the advantages of N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is its selectivity for KDM5A, which reduces the risk of off-target effects. N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has also been shown to have low toxicity in animal studies, which is a favorable characteristic for drug development. However, N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has limited solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has a short half-life, which can limit its efficacy in vivo.
未来方向
For N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide research include the optimization of its pharmacokinetic properties, such as solubility and half-life, to improve its efficacy in vivo. In addition, the combination of N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide with other anticancer agents, such as chemotherapy and immunotherapy, should be explored to enhance its therapeutic potential. The development of biomarkers to predict the response to N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide treatment is also an important area of future research. Finally, the role of KDM5A in other diseases, such as neurodegenerative disorders, should be investigated to expand the potential therapeutic applications of N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide.
合成方法
The synthesis of N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide involves a multi-step process that includes the coupling of 2-cyanophenylboronic acid with 4-isopropyl-6-oxypyrimidin-1(6H)-one, followed by the addition of acetic anhydride and triethylamine. The final product is obtained after purification by column chromatography. The yield of N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is reported to be around 30%.
科学研究应用
N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. KDM5A is overexpressed in several types of cancer, including breast, lung, prostate, and bladder cancer, and is associated with poor prognosis. By inhibiting KDM5A, N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide can induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. In addition, N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
N-(2-cyanophenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11(2)14-7-16(22)20(10-18-14)9-15(21)19-13-6-4-3-5-12(13)8-17/h3-7,10-11H,9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFVAOJQBCSADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

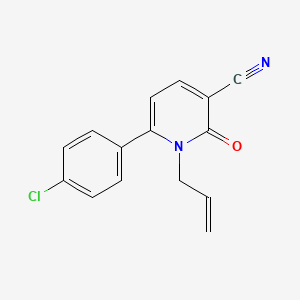
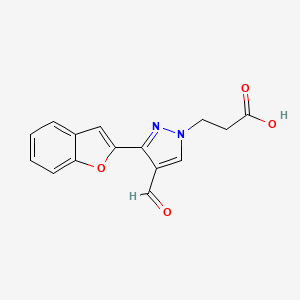


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2633170.png)
![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2633171.png)
![5-((3,4-Difluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2633175.png)
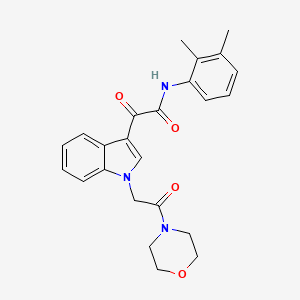

![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2633180.png)
![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2633181.png)
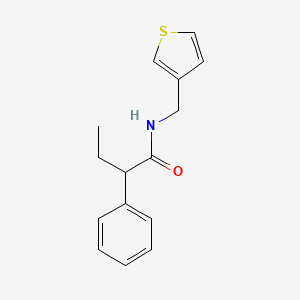
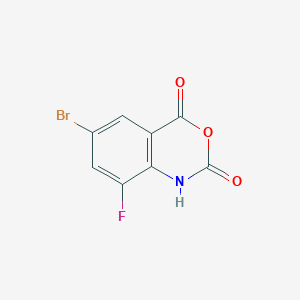
![1-[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2633187.png)